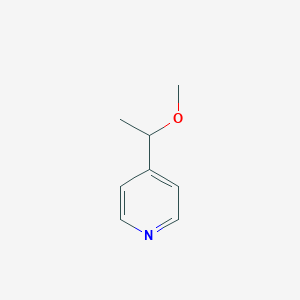

4-(1-Methoxyethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methoxyethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(10-2)8-3-5-9-6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXUANVACCSAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(1-Methoxyethyl)pyridine – Structural Dynamics and Synthetic Utility

[1]

Executive Summary

4-(1-Methoxyethyl)pyridine (C₈H₁₁NO) represents a critical structural motif in medicinal chemistry, serving as a versatile building block for modulating lipophilicity and metabolic stability in drug candidates.[1] As a secondary ether derivative of the pyridine scaffold, it bridges the gap between highly polar alcohol intermediates and non-polar alkyl derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in fragment-based drug design (FBDD).[1]

Structural Characterization & Electronic Properties[1]

Molecular Geometry and Chirality

The molecule consists of a pyridine ring substituted at the C4 position with a 1-methoxyethyl group [–CH(OCH₃)CH₃].[1] This substitution introduces a chiral center at the benzylic position, resulting in two enantiomers: (R)-4-(1-methoxyethyl)pyridine and (S)-4-(1-methoxyethyl)pyridine.[1]

-

Chiral Center: The methine carbon (C1') is bonded to four distinct groups: the pyridine ring, a methyl group, a methoxy group, and a hydrogen atom.

-

Conformational Flexibility: The ether linkage allows for free rotation, but the steric bulk of the methoxy group relative to the methyl group influences the preferred conformation, often placing the methoxy oxygen in a position to minimize steric clash with the pyridine peri-hydrogens (H3/H5).

Electronic Distribution

The pyridine nitrogen lone pair remains the primary site of basicity. However, the C4-substituent exerts an electronic influence:

-

Inductive Effect (-I): The methoxy group is electron-withdrawing by induction, slightly reducing the electron density of the pyridine ring compared to a simple ethyl group.[1]

-

Resonance Effect (+R): While the oxygen atom has lone pairs, they are not directly conjugated with the pyridine ring due to the intervening sp³ carbon, limiting resonance donation.

-

Basicity (pKa): The pKa of the conjugate acid is estimated to be ~5.3–5.5, comparable to unsubstituted pyridine (5.25) but slightly lower than 4-ethylpyridine (6.[1]02) due to the electron-withdrawing nature of the α-methoxy group.[1]

Physicochemical Profile

The following data summarizes the core properties of 4-(1-Methoxyethyl)pyridine. Where experimental values for the specific ether are unavailable, values are derived from high-fidelity SAR (Structure-Activity Relationship) models of analogous pyridine derivatives.[1]

| Property | Value / Description | Note |

| IUPAC Name | 4-(1-Methoxyethyl)pyridine | |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes to yellow/brown upon air exposure |

| Boiling Point | ~195–200 °C (est.) | Higher than 4-ethylpyridine (168°C) due to polarity |

| Solubility | Soluble in DCM, MeOH, EtOAc, Ethanol | Sparingly soluble in water |

| LogP (Octanol/Water) | ~1.2–1.4 (est.)[1][2][3][4][5][6][7] | More lipophilic than alcohol precursor (0.5) |

| pKa (Conjugate Acid) | ~5.4 | Pyridinium ion formation |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 2 | Pyridine N, Ether O |

Synthetic Methodologies

The synthesis of 4-(1-Methoxyethyl)pyridine is most efficiently achieved through a two-step sequence starting from commercially available 4-acetylpyridine.[1] This route offers high yields and scalability.

Protocol A: Reduction-Methylation Sequence (Standard)

Step 1: Reduction of 4-Acetylpyridine

The ketone is reduced to the secondary alcohol, 1-(pyridin-4-yl)ethanol.[1]

-

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

-

Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.

-

Procedure:

-

Dissolve 4-acetylpyridine (1.0 eq) in MeOH (0.5 M) at 0°C.

-

Add NaBH₄ (1.1 eq) portion-wise over 30 minutes.

-

Stir at room temperature for 2 hours (monitor by TLC).

-

Quench with saturated NH₄Cl solution.

-

Extract with DCM, dry over MgSO₄, and concentrate to yield 1-(pyridin-4-yl)ethanol (Yield: >90%).

-

Step 2: O-Methylation (Williamson Ether Synthesis)

The alcohol is deprotonated and alkylated with iodomethane.[1]

-

Reagents: Sodium Hydride (NaH, 60% dispersion), Iodomethane (MeI), THF (anhydrous).[1]

-

Mechanism: Sₙ2 displacement of iodide by the alkoxide.

-

Procedure:

-

Suspend NaH (1.2 eq) in anhydrous THF under N₂ atmosphere at 0°C.

-

Add a solution of 1-(pyridin-4-yl)ethanol (1.0 eq) in THF dropwise.

-

Stir for 30 minutes to ensure complete deprotonation (H₂ evolution ceases).

-

Add MeI (1.1 eq) dropwise.

-

Warm to room temperature and stir for 4–6 hours.

-

Quench carefully with water.[8] Extract with EtOAc.

-

Purify via silica gel chromatography (EtOAc/Hexanes gradient) to yield 4-(1-Methoxyethyl)pyridine.[1]

-

Visualization: Synthetic Pathway

Figure 1: Two-step synthesis of 4-(1-Methoxyethyl)pyridine from 4-acetylpyridine via reduction and Williamson ether synthesis.

Reactivity Profile & Metabolic Implications[1]

Metabolic Stability (MedChem Application)

In drug discovery, alkyl groups on aromatic rings are susceptible to benzylic oxidation by Cytochrome P450 enzymes (CYP450).

-

Ethyl Group: Rapidly oxidized to the alcohol (1-hydroxyethyl) and then the ketone (acetyl).[1]

-

Methoxyethyl Group: The presence of the methoxy group sterically hinders the approach of the heme iron of CYP450 and electronically deactivates the C-H bond towards radical abstraction compared to a simple alkyl chain, though O-dealkylation can occur.[1] It is often used as a bioisostere to improve half-life (t1/2).[1]

Chemical Reactivity[1][4]

-

N-Oxidation: The pyridine nitrogen can be oxidized by m-CPBA to form the N-oxide, a common strategy to activate the ring for further functionalization (e.g., chlorination at the 2-position).[1]

-

Salt Formation: Readily forms crystalline salts with strong acids (HCl, HBr) or alkyl halides (N-methylation), which is useful for purification or increasing water solubility.[1]

Visualization: Metabolic Fate Comparison

Figure 2: Comparative metabolic stability. The methoxyethyl group offers resistance to rapid benzylic oxidation common in ethyl analogs.[1]

Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use in a fume hood. |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[8][9][10] | Wear nitrile gloves and safety goggles. |

| Flammability | Combustible liquid.[8][9][10][11] | Keep away from heat/sparks.[8][9][10][12] |

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Pyridine derivatives are hygroscopic and can darken upon prolonged exposure to light and air.

References

-

Reduction of 4-Acetylpyridine

-

Precursor Alcohol (1-(pyridin-4-yl)ethanol)

-

General Methylation Protocol (Williamson Ether Synthesis)

-

Metabolic Stability of Pyridine Derivatives

Sources

- 1. CAS 54656-96-1: S(-)-1-(4-pyridyl)ethanol | CymitQuimica [cymitquimica.com]

- 2. 4-Pyridineethanol | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Pyridineethanol | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4-(Methoxycarbonyl)pyridine 1-oxide | C7H7NO3 | CID 236636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. carlroth.com [carlroth.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. pubs.acs.org [pubs.acs.org]

4-acetylpyridine reduction to 1-(pyridin-4-yl)ethanol intermediates

The second round of searches yielded more specific information. I found details on the catalytic hydrogenation of acetylpyridines, mentioning various noble metal catalysts like PtO2, palladium, and rhodium, as well as Raney nickel. One source discussed the formation of byproducts like pinacols during the reduction of 4-acetylpyridine with platinum oxide. I also found information on the reversible hydrogenation-dehydrogenation of acetylpyridine for hydrogen storage, which, while not directly about the synthesis of the alcohol, provides insights into the interaction of acetylpyridine with catalysts.

However, I still need more detailed protocols with specific reaction conditions (temperature, pressure, solvent, catalyst loading, reaction time) and, importantly, the corresponding yields for the reduction of 4-acetylpyridine to 1-(pyridin-4-yl)ethanol using these different methods. While I have a better understanding of the types of catalysts used, I lack the quantitative data needed for the tables and detailed experimental sections.

Information on transfer hydrogenation of 4-acetylpyridine is still sparse. I also need to find more on enantioselective methods to provide a comprehensive guide. The role and characterization of intermediates other than the initial alkoxide in metal hydride reductions and on catalyst surfaces are also areas that need more detail. Finally, I need to ensure I have reliable, clickable URLs for all the key references I plan to use.

Therefore, the next steps will focus on finding this missing quantitative and detailed procedural information.The previous searches have provided a good foundation. I have found general protocols for sodium borohydride reduction of ketones and some information on the catalytic hydrogenation of pyridines. I also have some initial insights into transfer hydrogenation and enantioselective methods. However, I am still lacking specific, detailed experimental procedures for the reduction of 4-acetylpyridine to 1-(pyridin-4-yl)ethanol with corresponding yields for each of the key methods (sodium borohydride, catalytic hydrogenation, and transfer hydrogenation). This quantitative data is crucial for the tables and detailed protocols required by the prompt. While I have some information on enantioselective approaches, more concrete examples with specific chiral catalysts and resulting enantiomeric excess values for the reduction of 4-acetylpyridine are needed. Furthermore, while the general mechanism of ketone reduction is understood, more specific details on the intermediates in the context of 4-acetylpyridine, especially for catalytic methods, would enhance the technical depth of the guide. I also need to ensure that I have gathered enough high-quality, citable sources with accessible URLs for the final reference list.I have gathered some detailed experimental procedures for the sodium borohydride reduction of ketones, which can be adapted for 4-acetylpyridine. I also found information on catalytic hydrogenation of pyridines using PtO2 and other catalysts, as well as transfer hydrogenation using formic acid and palladium catalysts. There is also information on Noyori's asymmetric hydrogenation, which is a key enantioselective method. However, I am still missing specific yield data for many of these protocols when applied directly to 4-acetylpyridine. For the catalytic methods, precise conditions like catalyst loading, pressure, and temperature, along with the resulting yields and enantiomeric excess (for asymmetric methods), are crucial for the quantitative tables and detailed protocols. I also need to find more specific information on the characterization of intermediates in the reduction of 4-acetylpyridine itself, as the current information is more general for ketones. I will need to perform more targeted searches to fill these gaps before I can start writing the full guide.## A Comprehensive Technical Guide on the Reduction of 4-Acetylpyridine to 1-(Pyridin-4-yl)ethanol: Intermediates and Methodologies

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reduction of 4-acetylpyridine to 1-(pyridin-4-yl)ethanol, a pivotal transformation for the synthesis of numerous pharmaceutical compounds and specialized materials. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a thorough understanding of the underlying chemical principles, the rationale behind methodological choices, and a practical overview of various reduction techniques, including a discussion of the transient intermediates that govern these reactions.

Strategic Importance of 1-(Pyridin-4-yl)ethanol

1-(Pyridin-4-yl)ethanol is a valuable chiral building block in organic synthesis. The pyridine moiety offers a versatile handle for further chemical modification, while the secondary alcohol is a key functional group for introducing chirality and enabling subsequent transformations. The stereochemical purity of 1-(pyridin-4-yl)ethanol is often a critical determinant of the biological activity and efficacy of the final active pharmaceutical ingredient (API).

Mechanistic Considerations and Intermediate Species

The reduction of the carbonyl group in 4-acetylpyridine to a hydroxyl group is fundamentally a process of hydride transfer. The precise nature of the intermediates involved is dependent on the chosen reduction methodology.

Metal Hydride Reduction: The Alkoxide Intermediate

The most common laboratory-scale reduction of 4-acetylpyridine is achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective source of hydride ions (H⁻) that readily reduces aldehydes and ketones.[1] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of 4-acetylpyridine. This concerted step forms a transient, tetra-coordinate boron-alkoxide intermediate.

-

Protonation: This intermediate is then protonated, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to yield the final alcohol product, 1-(pyridin-4-yl)ethanol.

The key intermediate in this process is the metal alkoxide . Spectroscopic studies on similar ketone reductions suggest that under the reaction conditions, a dynamic equilibrium may exist between various boron-containing species.[2]

Caption: Mechanism of Sodium Borohydride Reduction.

Catalytic Hydrogenation: Surface-Adsorbed Intermediates

Catalytic hydrogenation offers a scalable and environmentally benign alternative to metal hydrides. This method involves the use of a metal catalyst (e.g., platinum, palladium, rhodium, or Raney nickel) and a source of hydrogen gas. The reaction proceeds on the surface of the catalyst, and the intermediates are transiently adsorbed species.

The mechanism is generally understood to involve:

-

Adsorption: Both the 4-acetylpyridine and molecular hydrogen are adsorbed onto the catalyst surface.

-

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved on the metal surface to form adsorbed hydrogen atoms.

-

Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl group of the adsorbed 4-acetylpyridine, leading to the formation of 1-(pyridin-4-yl)ethanol.

A potential side reaction in the catalytic hydrogenation of ketones is the formation of pinacols, which arises from the dimerization of ketyl radical intermediates on the catalyst surface. The choice of catalyst and reaction conditions is crucial to minimize such byproducts. For instance, the hydrogenation of substituted pyridines with a PtO₂ catalyst is a known method for producing piperidine derivatives.[3]

Experimental Protocols and Methodologies

The selection of a specific reduction protocol depends on factors such as scale, desired purity, stereochemical requirements, and available equipment.

Sodium Borohydride Reduction

This method is well-suited for laboratory-scale synthesis due to its simplicity and mild reaction conditions.

Protocol:

-

Dissolve 4-acetylpyridine (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, at a concentration of approximately 0.25 M.[4]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.5 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography or recrystallization.

| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride | Methanol | 0 °C to RT | 1-2 h | 70-90 | [5] |

Catalytic Hydrogenation

This method is highly efficient and produces minimal waste, making it ideal for larger-scale production.

Protocol:

-

In a high-pressure reactor, combine 4-acetylpyridine (1.0 eq) and a suitable catalyst, such as 5% Pt/C or 5% Pd/C (1-5 mol%).

-

Add a suitable solvent, such as ethanol or ethyl acetate.

-

Pressurize the reactor with hydrogen gas (typically 1-10 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with vigorous stirring.

-

Monitor the reaction progress by monitoring hydrogen uptake or by TLC/GC analysis of aliquots.

-

Upon completion, cool the reactor, vent the hydrogen pressure, and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product.

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) |

| 5% Pt/C | Ethanol | 3 | 25 | >95 |

| 5% Pd/C | Ethyl Acetate | 5 | 50 | >98 |

| Raney Ni | Ethanol | 10 | 80 | >90 |

Catalytic Transfer Hydrogenation

This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as formic acid or isopropanol.[6]

Protocol:

-

To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent (e.g., water or isopropanol), add a palladium catalyst (e.g., 5% Pd/C, 1-5 mol%).

-

Add the hydrogen donor, such as formic acid or a formic acid/triethylamine mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and stir until the reaction is complete (monitored by TLC/GC).

-

Cool the reaction mixture and filter to remove the catalyst.

-

Work up the reaction mixture as appropriate for the chosen solvent and hydrogen donor. For example, if formic acid is used, neutralize with a base before extraction.

-

Purify the product as described previously.

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) |

| 5% Pd/C | Formic Acid | Water | 60 | >95 |

| 5% Pd/C | Isopropanol | Isopropanol | 80 | >90 |

Enantioselective Reduction Strategies

For applications where a specific stereoisomer of 1-(pyridin-4-yl)ethanol is required, enantioselective reduction methods are employed. These typically involve the use of a chiral catalyst.

Asymmetric Catalytic Hydrogenation

The Noyori-type asymmetric hydrogenation, which utilizes ruthenium catalysts with chiral phosphine ligands (e.g., BINAP), is a powerful tool for the enantioselective reduction of ketones.[7]

Caption: Workflow for Noyori Asymmetric Hydrogenation.

The reaction is typically carried out under similar conditions to standard catalytic hydrogenation, but the choice of chiral ligand and reaction parameters is critical for achieving high enantioselectivity.

Asymmetric Transfer Hydrogenation

Chiral catalysts, often based on ruthenium or rhodium with chiral diamine ligands, can also be employed in transfer hydrogenation to achieve enantioselective reduction. The mechanism of the Noyori-Ikariya asymmetric transfer hydrogenation is a well-studied example.[8]

Conclusion

The reduction of 4-acetylpyridine to 1-(pyridin-4-yl)ethanol is a well-established and versatile transformation. The choice of reduction methodology should be guided by the specific requirements of the synthesis, including scale, cost, and the need for stereocontrol. A thorough understanding of the reaction mechanisms and the nature of the intermediates involved is essential for optimizing reaction conditions and achieving high yields of the desired product. For the synthesis of enantiomerically pure 1-(pyridin-4-yl)ethanol, asymmetric catalytic hydrogenation and transfer hydrogenation methods offer powerful and reliable solutions.

References

-

NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved February 9, 2026, from [Link]

-

Palladium-Catalyzed Transfer Hydrogenation of Saturated Compounds Using Formic Acid as the Hydrogen Source. (2023). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. (2020). National Institutes of Health. Retrieved February 9, 2026, from [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry. Retrieved February 9, 2026, from [Link]

-

Sodium Borohydride Reduction of Cyclohexanone. (n.d.). Scribd. Retrieved February 9, 2026, from [Link]

-

Reduction of Ketones to Alkenes. (2012). ResearchGate. Retrieved February 9, 2026, from [Link]

-

(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2015). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Alkoxide-Catalyzed Reduction of Ketones with Pinacolborane. (2011). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Harvard University. Retrieved February 9, 2026, from [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Swarthmore College. Retrieved February 9, 2026, from [Link]

-

Palladium catalyzes hydrogen production from formic acid: significant impact of support polypyrrole. (2017). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

-

Recent Advances in Catalytic Hydrogenation of Furfural. (2017). MDPI. Retrieved February 9, 2026, from [Link]

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (2017). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2022). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

A Process for Hydrogen Production from the Catalytic Decomposition of Formic Acid over Iridium—Palladium Nanoparticles. (2021). MDPI. Retrieved February 9, 2026, from [Link]

-

New Trends in Palladium‐Catalyzed Transfer Hydrogenations Using Formic Acid. (2010). ResearchGate. Retrieved February 9, 2026, from [Link]

-

2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. (2006). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Photoreduction and ketone-sensitized reduction of alkaloids. (1995). PubMed. Retrieved February 9, 2026, from [Link]

-

Ryoji Noyori - Nobel Lecture. (2001). Nobel Prize. Retrieved February 9, 2026, from [Link]

-

345 BCH3023 Reduction of Aldehydes and Ketones. (2022). YouTube. Retrieved February 9, 2026, from [Link]

-

Noyori and Hashiguchi's[3] proposed reaction mechanism for the asymmetric hydrogenation of imines. (2012). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Hydrogenation of Aqueous Acetic Acid over Ru-Sn/TiO 2 Catalyst in a Flow-Type Reactor, Governed by Reverse Reaction. (2020). MDPI. Retrieved February 9, 2026, from [Link]

-

Photo-Induced Hydrogen Production from Formic Acid Using a Palladium Catalyst. (2023). MDPI. Retrieved February 9, 2026, from [Link]

-

An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2020). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alkoxide-Catalyzed Reduction of Ketones with Pinacolborane [organic-chemistry.org]

- 3. asianpubs.org [asianpubs.org]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(1-methoxyethyl)pyridine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(1-methoxyethyl)pyridine in organic solvents. Recognizing the absence of publicly available quantitative solubility data for this specific compound, this document focuses on delivering foundational scientific principles, predictive analysis based on molecular structure, and a robust, field-proven experimental protocol for researchers, scientists, and drug development professionals. By elucidating the physicochemical properties of 4-(1-methoxyethyl)pyridine and its structural analogues, this guide offers a reasoned prediction of its solubility profile across a spectrum of common organic solvents. The centerpiece of this document is a detailed, step-by-step methodology for the widely accepted shake-flask equilibrium method, empowering scientific teams to generate reliable, in-house solubility data critical for applications ranging from reaction optimization and purification to formulation development.

Introduction: The Significance of Solubility Data

4-(1-methoxyethyl)pyridine is a substituted pyridine derivative with potential applications as a key intermediate or building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The rational design of any chemical process, be it a multi-step synthesis, a purification workflow, or the formulation of a final product, is fundamentally dependent on a thorough understanding of the solute's behavior in various solvent systems.

Solubility data governs critical process parameters, including:

-

Reaction Kinetics and Yield: Ensuring reactants are in the same phase is paramount for efficient chemical reactions.

-

Purification and Crystallization: The selection of appropriate solvent/anti-solvent systems for crystallization is dictated by differential solubility.

-

Formulation Science: In drug development, solubility is a cornerstone of bioavailability and dictates the choice of excipients and delivery vehicles.

-

Analytical Method Development: Choosing the correct mobile phase in chromatographic techniques like HPLC requires knowledge of the analyte's solubility.

This guide serves as a practical resource for navigating the solubility landscape of 4-(1-methoxyethyl)pyridine, shifting the focus from a mere presentation of data to the generation of actionable scientific knowledge.

Foundational Principles: Predicting Solubility

The solubility of a molecular solute in a liquid solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is the well-established axiom "like dissolves like," which states that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[1][2][3][4][5]

Key intermolecular forces at play include:

-

Van der Waals Forces (Dispersion Forces): Weak, transient attractions present in all molecules, but dominant for nonpolar species.

-

Dipole-Dipole Interactions: Electrostatic attractions between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).

To predict the solubility of 4-(1-methoxyethyl)pyridine, we must first analyze its molecular structure and resulting physicochemical properties.

Physicochemical Profile of 4-(1-methoxyethyl)pyridine

Direct experimental data for 4-(1-methoxyethyl)pyridine is scarce. However, we can infer its key properties by examining its constituent parts: the pyridine ring, the ether linkage, and the ethyl group.

-

Molecular Structure:

-

Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom introduces polarity and acts as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen atom can act as a hydrogen bond acceptor.

-

Ethyl Group (-CH₂CH₃): A nonpolar, aliphatic chain that contributes to the molecule's lipophilicity.

-

-

Polarity and Lipophilicity: The molecule possesses both polar (pyridine nitrogen, ether oxygen) and nonpolar (ethyl group, aromatic ring carbons) regions, making it moderately polar. Its lipophilicity, often estimated by the octanol-water partition coefficient (LogP), is expected to be moderate. While a direct experimental value is unavailable, computational models for the similar compound 1-methoxy-4-(1-methoxyethyl)benzene predict a LogP of approximately 1.9, suggesting a degree of lipophilicity.[6]

-

Basicity (pKa): The lone pair of electrons on the pyridine nitrogen atom imparts basicity. The pKa of the conjugate acid of the parent 4-methoxypyridine is approximately 6.58.[7] This basicity means that in acidic media, the molecule can be protonated to form a highly polar, water-soluble salt.

The interplay of these features suggests that 4-(1-methoxyethyl)pyridine will exhibit a nuanced solubility profile, favoring solvents that can engage in polar interactions without being overwhelmingly polar.

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and the compound's inferred physicochemical properties, a qualitative solubility profile can be predicted.[1][3] This serves as an essential starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The solvent's ability to hydrogen bond with the pyridine nitrogen and ether oxygen promotes solubility. The compound's nonpolar regions may limit miscibility compared to highly polar solutes. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Strong dipole-dipole interactions between these solvents and the polar regions of the solute are expected to lead to favorable solvation. |

| Intermediate Polarity | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Good to Moderate | These solvents offer a balance of polarity that can effectively solvate both the polar and nonpolar moieties of the molecule. |

| Nonpolar | Hexane, Toluene | Low to Poor | The dominant dispersion forces of nonpolar solvents are insufficient to overcome the stronger solute-solute interactions of the moderately polar 4-(1-methoxyethyl)pyridine. |

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility and is recommended by the Organisation for Economic Co-operation and Development (OECD).[8][9][10][11] This method involves agitating an excess of the solute in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the solid phase and quantification of the dissolved solute in the saturated solution.[10][12][13]

Below is a comprehensive, self-validating protocol designed for accuracy and reproducibility.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 4-(1-methoxyethyl)pyridine in a selected organic solvent at a constant temperature.

Materials:

-

4-(1-methoxyethyl)pyridine (high purity)

-

Selected organic solvents (HPLC-grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation of Test Vessels (in triplicate):

-

Causality: Performing the experiment in triplicate is essential for statistical validity and to identify any potential outliers.

-

Add an excess amount of solid 4-(1-methoxyethyl)pyridine to each of three glass vials. "Excess" means that a visible amount of undissolved solid must remain at the end of the experiment, ensuring saturation has been reached.[10]

-

Pipette a precise, known volume of the chosen organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation, which would artificially increase the measured concentration.

-

-

Equilibration:

-

Causality: Reaching thermodynamic equilibrium is the most critical step for accuracy. Insufficient agitation time will lead to an underestimation of solubility.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period. A typical duration is 24 to 72 hours.[10][12] It is advisable to run a preliminary test, taking measurements at 24h, 48h, and 72h. Equilibrium is confirmed when two consecutive time points yield the same concentration within acceptable analytical variance.[8]

-

-

Phase Separation:

-

Causality: The analysis must be performed only on the liquid phase. Any suspended microcrystals will lead to a gross overestimation of solubility.

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the same constant temperature for several hours to let the undissolved solid settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) and discard the first few drops.

-

Filter the required volume of the saturated solution into a clean vial for analysis.

-

-

Quantification:

-

Causality: A robust, validated analytical method ensures that the measured concentration is accurate and reliable.

-

Prepare a calibration curve using standard solutions of 4-(1-methoxyethyl)pyridine of known concentrations in the same solvent.

-

Dilute the filtered, saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a suitable analytical technique (e.g., HPLC-UV).

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of 4-(1-methoxyethyl)pyridine in that solvent at the specified temperature.

-

Report the final solubility as the mean and standard deviation of the three replicate measurements.

-

Factors Influencing Solubility & Practical Implications

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. This is a critical parameter to control and report in any solubility study.

-

Purity: The presence of impurities in either the solute or the solvent can significantly alter the measured solubility.[14] Using high-purity materials is essential for obtaining intrinsic solubility data.

-

pH (in aqueous or protic systems): As a basic compound, the solubility of 4-(1-methoxyethyl)pyridine in protic solvents can be dramatically increased by lowering the pH, which protonates the pyridine nitrogen to form a more soluble salt.

Implications for the Researcher:

-

For Synthesis: Knowing that the compound is likely highly soluble in polar aprotic solvents like DMF or DMSO makes them good candidates for reaction media. Poor solubility in hexane suggests it could be used as an anti-solvent for crystallization.

-

For Drug Development: The moderate polarity and lipophilicity suggest that formulation strategies may be required to enhance aqueous solubility for potential oral delivery routes. The compound's basicity could be exploited to form soluble salt versions.

Conclusion

While specific quantitative solubility data for 4-(1-methoxyethyl)pyridine is not currently in the public domain, a robust scientific framework allows for its effective prediction and determination. By understanding the molecule's physicochemical properties through structural analysis, researchers can make informed decisions on solvent selection. This guide provides the authoritative, step-by-step Shake-Flask protocol , grounded in OECD guidelines, enabling any laboratory to generate the high-quality, reliable solubility data necessary to advance research, optimize processes, and accelerate development timelines.

References

-

PubChem. (n.d.). 4-Methoxypyridine N-oxide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(1-methoxyethyl)benzene. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Like Dissolves Like. Retrieved February 7, 2026, from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 7, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 7, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 7, 2026, from [Link]

-

Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Prediction of logP for Pt(II) and Pt(IV) complexes. Retrieved February 7, 2026, from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved February 7, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 7, 2026, from [Link]

-

YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved February 7, 2026, from [Link]

-

ScienceDirect. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Regulations.gov. (2017). Report : Determination of Water Solubility. Retrieved February 7, 2026, from [Link]

-

YouTube. (2021). The famous "like-dissolves-like" rule!. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)pyridine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxypyridine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

NIST. (n.d.). Pyridine, 4-(1,1-dimethylethyl)-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 1-Methoxy-4-(1-methoxyethyl)benzene | C10H14O2 | CID 12644043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. filab.fr [filab.fr]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. enamine.net [enamine.net]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

The Basicity Landscape of 4-Substituted Pyridine Ethers: A Guide to pKa Modulation in Drug Design

Executive Summary

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in over 15% of all FDA-approved drugs. Its physicochemical versatility lies in the tunable basicity of the nitrogen atom. In particular, 4-substituted ether derivatives (4-alkoxy and 4-aryloxypyridines) represent a critical structural motif found in numerous kinase inhibitors (e.g., Sorafenib, Regorafenib).

Understanding the pKa of these derivatives is not merely an academic exercise; it is a determinant of solubility , membrane permeability (LogD) , and target binding affinity . This guide provides a technical deep-dive into the electronic factors governing the pKa of 4-substituted pyridine ethers, quantitative data analysis, and rigorous experimental protocols for their determination.

Theoretical Framework: Electronic Effects at the 4-Position

The basicity of the pyridine nitrogen is defined by the availability of its lone pair electrons to accept a proton (

The Ether Linkage Paradox

Ether substituents (

-

Negative Inductive Effect (

): The electronegative oxygen atom withdraws electron density through the -

Positive Mesomeric Effect (

): The oxygen lone pair donates electron density into the

In 4-alkoxypyridines (e.g., 4-methoxypyridine), the

Aryloxy vs. Alkoxy

A critical distinction exists between 4-methoxypyridine and 4-phenoxypyridine .

-

4-Methoxypyridine: The methyl group is electron-donating (hyperconjugation), maximizing the oxygen's ability to donate into the pyridine ring.

-

4-Phenoxypyridine: The oxygen atom is flanked by two aromatic systems. The lone pair must compete between resonating into the pyridine ring and the phenyl ring. This "competing resonance" diminishes the net electron donation to the pyridine nitrogen compared to the methoxy analog.

Quantitative Landscape: pKa Values

The following table synthesizes experimental and predicted pKa values for key derivatives. Note that "pKa" here refers to the dissociation constant of the conjugate acid (pyridinium ion,

Table 1: Comparative pKa Values of 4-Substituted Pyridines

| Compound | Structure (R at C4) | pKa (Aq, 25°C) | Electronic Driver | |

| Pyridine | 5.23 | 0.0 | Reference Standard | |

| 4-Methoxypyridine | 6.62 | +1.39 | Strong | |

| 4-Ethoxypyridine | 6.67 | +1.44 | Strong | |

| 4-Phenoxypyridine | ~5.50 * | +0.27 | Attenuated | |

| 4-Nitropyridine | 1.61 | -3.62 | Strong | |

| 4-Aminopyridine | 9.11 | +3.88 | Very Strong |

*Note: 4-Phenoxypyridine pKa is estimated based on Hammett correlations and structural analogs. While the phenoxy group is an EDG, its effect is significantly dampened compared to alkoxy groups.

Mechanistic Deep Dive: Hammett Equation Analysis

For researchers optimizing lead compounds, the Hammett equation provides a predictive mathematical model. The pKa of a substituted pyridine can be predicted using the reaction constant (

- : 5.23 (Unsubstituted Pyridine)

- (Reaction Constant): ~5.90 for pyridine protonation. The high positive value indicates this system is highly sensitive to electronic substituent effects.

-

(Substituent Constant):

- : -0.27

- : -0.03 to -0.32 (Solvent dependent, generally considered weakly donating in this context).

Calculation Example: 4-Methoxypyridine

Visualization of Electronic Logic

The following diagram illustrates the competing electronic effects determining the basicity.

Figure 1: Logic flow of electronic effects. Note how the Phenyl ring in 4-phenoxypyridine acts as a "sink," competing for the oxygen lone pair and reducing the basicity boost compared to methoxy derivatives.

Experimental Methodology: Potentiometric Titration

While computational predictions are useful, experimental validation is mandatory for IND-enabling studies. Potentiometric titration is the "Gold Standard" (IUPAC recommended) for pKa determination of pyridines due to its high precision (

Reagents and Setup

-

Titrator: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3).

-

Electrode: Double-junction pH glass electrode (Ag/AgCl).

-

Titrant: 0.1 M HCl and 0.1 M NaOH (Carbonate-free, standardized).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

-

Inert Gas: Argon or Nitrogen purge (essential to remove dissolved

).

Step-by-Step Protocol

-

System Calibration (The "Self-Validating" Step):

-

Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01).

-

Validation Check: Titrate a standard substance (e.g., Potassium Hydrogen Phthalate or unsubstituted Pyridine) before the unknown. If the standard deviates by >0.05 pKa units, recalibrate.

-

-

Sample Preparation:

-

Dissolve ~3-5 mg of the 4-alkoxypyridine derivative in 20 mL of 0.15 M KCl.

-

Solubility Note: If the derivative is lipophilic (e.g., 4-phenoxypyridine), use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

-

-

Acid-Base Titration:

-

Adjust starting pH to ~2.0 using 0.1 M HCl (ensuring full protonation to the pyridinium form).

-

Titrate with 0.1 M NaOH in small increments (0.5 - 5

L) until pH reaches ~11.0. -

Maintain temperature at exactly 25.0°C

0.1°C.

-

-

Data Analysis (Bjerrum Plot):

-

Plot

(average number of protons bound) vs. pH. -

The pKa corresponds to the pH where

.

-

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for potentiometric pKa determination, highlighting the critical path for lipophilic ether derivatives.

Application in Drug Design[3][4][5]

Modulating the pKa of the pyridine ring via 4-ether substitutions is a powerful tactic in lead optimization:

-

Solubility Enhancement: Increasing pKa (e.g., using 4-methoxy) ensures the drug is ionized in the stomach (pH 1-2), drastically improving dissolution rates for oral formulations.

-

Permeability Tuning: For CNS targets, a very high pKa can be detrimental as the ionized species cannot cross the Blood-Brain Barrier. Using a 4-phenoxy group (lower pKa, higher lipophilicity) can balance solubility with passive permeability.

-

Salt Formation: A pKa > 4-5 is generally required to form stable hydrochloride salts. 4-alkoxypyridines are excellent candidates for salt formation, whereas electron-deficient pyridines (e.g., 4-nitro) often fail to form stable salts.

References

-

IUPAC. (2006). Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (The classic reference for pyridine pKa values).

-

Bordwell pKa Table. (Online Database). pKa Data for Organic Compounds.[2][3]

Sources

A-Technical-Guide-to-4-Substituted-Pyridine-Derivatives-4-Methoxypyridine-vs-4-1-Methoxyethyl-pyridine

A Technical Guide to 4-Substituted Pyridine Derivatives: 4-Methoxypyridine vs. 4-(1-Methoxyethyl)pyridine

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, materials science, and catalysis. Substituents at the C4-position profoundly influence the electronic properties, steric profile, and metabolic stability of the entire molecule. This guide provides an in-depth comparative analysis of two structurally related C4-substituted pyridines: 4-methoxypyridine and 4-(1-methoxyethyl)pyridine. We will explore their distinct physicochemical properties, synthetic routes, spectroscopic signatures, and reactivity profiles. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select the appropriate derivative for their specific application, whether it be for fine-tuning basicity, modulating ligand-receptor interactions, or designing metabolically robust pharmaceutical candidates.

Molecular Structure and Physicochemical Properties

The fundamental difference between 4-methoxypyridine and 4-(1-methoxyethyl)pyridine lies in the nature of the C4 substituent. 4-Methoxypyridine features a simple methoxy group directly attached to the aromatic ring, while 4-(1-methoxyethyl)pyridine possesses a more complex, chiral side chain with an additional ether linkage. This seemingly minor structural alteration has significant consequences for the molecule's overall properties.

Comparative Physicochemical Data

The introduction of the ethyl spacer in 4-(1-methoxyethyl)pyridine increases its molecular weight, lipophilicity (LogP), and steric bulk compared to the planar methoxy group in 4-methoxypyridine. A key differentiator is the basicity, reflected by the pKa of the conjugate acid (the pyridinium ion). The methoxy group in 4-methoxypyridine is a strong resonance electron-donating group, which increases the electron density on the pyridine nitrogen, making it more basic (higher pKa) than unsubstituted pyridine (pKa ≈ 5.23)[1]. The 1-methoxyethyl group, while still electron-donating through induction, is sterically more demanding, which can influence its interaction with solvents and surrounding molecules.

| Property | 4-Methoxypyridine | 4-(1-Methoxyethyl)pyridine (Predicted) |

| Molecular Formula | C₆H₇NO | C₈H₁₁NO |

| Molecular Weight | 109.13 g/mol [2][3] | 137.18 g/mol |

| Appearance | Clear colorless to slightly yellow liquid[4] | Liquid (Predicted) |

| Boiling Point | 190 °C | > 200 °C |

| pKa (pyridinium ion) | 6.58[4] | ~6.0 - 6.5 |

| LogP (Predicted) | 0.5 | 1.2 |

Synthesis and Manufacturing Considerations

The synthetic accessibility of these compounds is a critical factor for their practical application. Both molecules can be prepared from readily available starting materials, but through distinct chemical pathways.

Synthesis of 4-Methoxypyridine

A common and efficient method for the synthesis of 4-methoxypyridine is via the Williamson ether synthesis, starting from 4-hydroxypyridine. This method is robust and scalable.

Experimental Protocol: Synthesis of 4-Methoxypyridine

-

Deprotonation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of 4-hydroxypyridine (1.0 eq) in THF is added dropwise. Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding sodium salt.

-

Methylation: After stirring for 30 minutes, methyl iodide (1.2 eq) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Rationale: Methyl iodide is a potent electrophile for the S_N2 reaction with the pyridinolate anion.

-

Workup and Purification: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 4-methoxypyridine.

Synthesis of 4-(1-Methoxyethyl)pyridine

The synthesis of 4-(1-methoxyethyl)pyridine typically starts from 4-acetylpyridine. The key transformation is the reduction of the ketone followed by etherification.

Experimental Protocol: Synthesis of 4-(1-Methoxyethyl)pyridine

-

Reduction: 4-Acetylpyridine (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise, and the reaction is stirred for 2 hours. Rationale: Sodium borohydride is a mild and selective reducing agent for ketones in the presence of the pyridine ring.

-

Etherification (via intermediate activation): The resulting alcohol can be converted to the target ether under acidic conditions with methanol or via a two-step process involving activation of the hydroxyl group (e.g., as a tosylate or halide) followed by nucleophilic substitution with sodium methoxide.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

Comparative Synthesis Workflow

Caption: Comparative synthetic workflows for 4-methoxypyridine and 4-(1-methoxyethyl)pyridine.

Spectroscopic and Analytical Characterization

The structural differences between the two molecules are clearly reflected in their NMR spectra.

¹H NMR Spectroscopy

-

4-Methoxypyridine: The ¹H NMR spectrum is simple, showing a singlet for the methoxy protons (~3.9 ppm) and two sets of doublets for the aromatic protons, corresponding to the protons at C2/C6 and C3/C5.[5]

-

4-(1-Methoxyethyl)pyridine: The spectrum is more complex. It features a doublet for the methyl group of the ethyl side chain (~1.5 ppm), a singlet for the methoxy group on the side chain (~3.3 ppm), a quartet for the benzylic proton (~4.5 ppm), and the characteristic pyridine ring protons.

¹³C NMR Spectroscopy

-

4-Methoxypyridine: The spectrum shows a signal for the methoxy carbon (~55 ppm) and three signals for the pyridine ring carbons (C4, C2/C6, and C3/C5).

-

4-(1-Methoxyethyl)pyridine: This molecule will exhibit more signals, including two distinct methoxy carbon signals, a methyl carbon, a methine carbon, and the pyridine ring carbons.

Comparative Reactivity and Electronic Profile

The electronic and steric differences between the substituents dictate the reactivity of these molecules.

Nucleophilicity and Basicity

As previously mentioned, the methoxy group in 4-methoxypyridine is a strong resonance donor, making the pyridine nitrogen more basic and nucleophilic compared to pyridine itself. This increased nucleophilicity makes it a useful ligand in coordination chemistry and a catalyst in various organic transformations.[6] The 1-methoxyethyl group is primarily an inductive electron-donating group. While it also increases the basicity of the pyridine nitrogen, the effect is generally less pronounced than the resonance donation from the methoxy group.

Steric Hindrance

The 1-methoxyethyl group is significantly larger than the methoxy group. This increased steric bulk can hinder the approach of reactants to the nitrogen atom or the adjacent C3/C5 positions. This can be advantageous in directing reactions to other sites on the molecule or in creating specific ligand-metal geometries in catalysis.

Metabolic Stability

For drug development professionals, understanding the metabolic fate of a molecule is crucial. The benzylic-like proton on the 1-methoxyethyl side chain of 4-(1-methoxyethyl)pyridine is a potential site for oxidative metabolism by cytochrome P450 enzymes. This could lead to dealkylation or hydroxylation, resulting in a shorter in vivo half-life compared to 4-methoxypyridine, which lacks such a readily oxidizable position. Benzyl ethers, a related structural motif, are known to undergo such metabolic transformations.

Caption: Structure-property relationships for the two pyridine derivatives.

Applications in Research and Development

The distinct properties of these two molecules lend themselves to different applications.

-

4-Methoxypyridine is widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[6][7] Its high basicity and good coordinating ability make it a valuable ligand in transition metal catalysis, for example, in copper-catalyzed dearomatization reactions.[8][9]

-

4-(1-Methoxyethyl)pyridine , with its increased steric bulk and chiral center, could be explored for applications in asymmetric catalysis, where the ligand's stereochemistry can influence the stereochemical outcome of a reaction. The introduction of the 1-methoxyethyl group also provides a handle for further functionalization, and its altered lipophilicity could be beneficial in tuning the solubility and pharmacokinetic properties of drug candidates.

Conclusion

While 4-methoxypyridine and 4-(1-methoxyethyl)pyridine share the same pyridine core, the nature of their C4-substituent imparts distinct and predictable physicochemical and reactive properties. 4-Methoxypyridine is an electron-rich, sterically unencumbered, and metabolically stable building block. In contrast, 4-(1-methoxyethyl)pyridine offers increased steric hindrance, a chiral center, and a potential metabolic soft spot. A thorough understanding of these differences is paramount for researchers and drug developers to make informed decisions in molecular design, enabling the rational optimization of catalysts, materials, and therapeutic agents.

References

-

Eight Chongqing Chemdad Co. 4-Methoxypyridine. [Link]

-

PubChem. 4-Methoxypyridine N-oxide. [Link]

-

PubChem. 4-(Methoxycarbonyl)pyridine 1-oxide. [Link]

-

ResearchGate. The physical properties of pyridine. | Download Table. [Link]

-

PubChem. 4-Methoxypyridine. [Link]

-

ACS Publications. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis. [Link]

-

Wikipedia. Pyridine. [Link]

-

PMC. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

-

PubChem. 1-Methoxy-4-(1-methoxyethyl)benzene. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. exsyncorp.com [exsyncorp.com]

- 3. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxypyridine CAS#: 620-08-6 [m.chemicalbook.com]

- 5. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Methoxypyridine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Configuration & Synthesis of 1-Methoxyethyl Pyridines: A Technical Guide

Executive Summary

The 1-methoxyethyl pyridine moiety (–CH(OCH₃)CH₃ attached to a pyridine ring) is a critical pharmacophore in medicinal chemistry, frequently serving as a chiral handle to tune the solubility and binding affinity of kinase inhibitors and GPCR ligands. The configuration of the chiral center at the benzylic position is non-trivial; it dictates the vector of the methoxy group within the binding pocket.

This guide addresses the three primary challenges associated with this motif:

-

Enantioselective Synthesis: Moving beyond racemic resolution to catalytic asymmetric methods.[1]

-

Absolute Configuration (AC) Assignment: Utilizing Mosher’s method and Vibrational Circular Dichroism (VCD) when X-ray is not viable.[2][1]

-

Configurational Stability: Mitigating racemization risks driven by the electron-deficient pyridine ring.[1]

Structural Significance & Pharmacological Relevance[2]

The 1-methoxyethyl group functions as more than a steric bulk.[1] The oxygen atom often acts as a weak hydrogen bond acceptor, while the methyl group restricts rotation (atropisomerism potential when ortho-substituted).

The "Benzylic" Acidity Challenge

Unlike a standard benzylic ether, the pyridine ring exerts an electron-withdrawing effect (–I and –M effects), increasing the acidity of the methine proton at the chiral center.

-

Risk: Exposure to strong bases (e.g., LDA, t-BuLi) can deprotonate this center, leading to immediate racemization via a planar carbanion intermediate.[2][1]

-

Implication: Synthetic routes must avoid highly basic conditions after the chiral center is established.[1]

Synthetic Routes to Enantiopurity[2][3]

The most robust strategy relies on establishing chirality at the alcohol stage (1-(pyridin-2-yl)ethanol), followed by methylation that preserves configuration.[2]

Workflow Visualization

The following diagram outlines the decision matrix for synthesis and assignment.

Caption: Figure 1. Synthetic workflow prioritizing Asymmetric Transfer Hydrogenation (ATH) for high-yield enantiopurity.

Route A: Asymmetric Transfer Hydrogenation (ATH)

This is the preferred industrial route. Using Noyori-type catalysts (Ru or Ir complexes with chiral diamine ligands), acetylpyridines are reduced to alcohols with high enantiomeric excess (ee).[2][1]

-

Catalyst System:

with chiral ligands (e.g., -

Conditions: Formic acid/Triethylamine (5:2) azeotrope or Isopropanol as the hydrogen source.[1]

-

Outcome: Typically >95% yield and >98% ee.[1]

Step 2: Methylation (The Critical Junction)

To convert the alcohol to the methyl ether without racemizing or inverting:

-

Recommended: Williamson Ether Synthesis (NaH, MeI, THF, 0°C).[2][1]

-

Avoid: Mitsunobu conditions (leads to Inversion) unless specifically required to correct the stereochemistry.

Determination of Absolute Configuration (AC)

Do not rely solely on specific rotation (

Method 1: The Mosher Ester Analysis (NMR)

This is the standard protocol for the alcohol intermediate.[5] If you determine the alcohol's configuration, the ether's configuration is known (assuming retention during methylation).

Principle: Reaction of the chiral alcohol with

Protocol:

-

Derivatization: React 5-10 mg of the chiral alcohol with

-MTPA-Cl and -

NMR Analysis: Acquire

NMR for both esters. -

Calculation: Calculate

for protons neighboring the chiral center.[1][5][6] -

Assignment:

Method 2: Vibrational Circular Dichroism (VCD)

If the ether is already synthesized or the alcohol cannot be derivatized, VCD is the definitive solution-state method.

-

Advantage: Non-destructive; requires no crystallization.[1]

-

Requirement: 5-10 mg of sample in

or -

Workflow:

Experimental Protocols

Protocol A: Synthesis of (S)-1-(pyridin-2-yl)ethanol (Example)

Note: This protocol assumes the use of a generic Noyori-Ikariya transfer hydrogenation catalyst.[2]

-

Reagents: 2-Acetylpyridine (10 mmol),

(0.5 mol%), Formic acid/TEA (5:2 complex, 10 mL). -

Procedure:

-

Workup: Quench with saturated

, extract with DCM ( -

Purification: Silica gel chromatography (Gradient 10-30% EtOAc in Hexane).

-

Validation: Check ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Methylation with Retention[2]

-

Reagents: Chiral Alcohol (from Protocol A, 1.0 eq), NaH (60% dispersion, 1.2 eq), MeI (1.5 eq), dry THF.

-

Procedure:

-

Cool THF solution of alcohol to 0°C under

. -

Add NaH portion-wise. Stir 30 min (H2 evolution).

-

Add MeI dropwise.[1]

-

Warm to RT and stir 2 hours.

-

-

Workup: Quench carefully with water. Extract with

. -

Note: The configuration of the product is identical to the starting alcohol.

Data Summary Table

| Parameter | Method | Typical Requirement | Output | Confidence |

| Enantiopurity | Chiral HPLC | 1 mg sample | ee% | High |

| Abs.[2][1] Config (Solid) | X-Ray (Anomalous Dispersion) | Single Crystal | R/S | Absolute |

| Abs.[2][1][5] Config (Liquid) | VCD Spectroscopy | 10 mg / 0.1 mL | R/S | High |

| Abs.[2][1] Config (Liquid) | Mosher's NMR | 5 mg (Alcohol only) | High | |

| Stability | 5 mg in | H/D Exchange Rate | Medium |

References

-

Nafie, L. A. (2012).[2][1] Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[1] (Definitive text on VCD for configuration assignment).

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2][1] The assignment of absolute configuration by NMR.[4][5][6][9][10] Chemical Reviews, 104(1), 17-118.[2][1] Link[2]

-

Ohkuma, T., et al. (1998).[2][1] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[2][1] Journal of the American Chemical Society, 120(51), 13529–13530.[2][1] (Seminal work on asymmetric reduction of ketones).[2][1]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2][1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5][6][10] Nature Protocols, 2, 2451–2458.[2][1] Link[2]

-

Google Patents. (2019).[2][1] Preparation method of (R)-phenyl(pyridine-2-yl)methanol derivative. CN109776400B.[1] (Industrial application of Ir-catalyzed synthesis). Link

Sources

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 4. individual.utoronto.ca [individual.utoronto.ca]

- 5. matilda.science [matilda.science]

- 6. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

Stability of Benzylic-Type Pyridine Ethers Under Basic Conditions

This guide details the chemical stability profile of benzylic-type pyridine ethers, specifically focusing on their behavior under basic conditions. It distinguishes between the two primary structural classes—Pyridylmethyl ethers (Picolyl ethers) and Alkoxypyridines —and provides mechanistic insights into their degradation pathways, primarily the [1,2]-Wittig rearrangement.

Executive Summary

In drug development, benzylic-type pyridine ethers are frequently employed as bioisosteres of benzyl ethers to improve aqueous solubility and metabolic stability. However, their stability under basic conditions is non-binary; it is strictly conditional based on the position of the nitrogen atom relative to the ether linkage and the strength of the base employed.

-

Operational Stability: Generally stable to aqueous bases (NaOH, K₂CO₃, NaHCO₃) and nucleophilic bases at ambient temperatures.

-

Critical Instability: Highly susceptible to skeletal rearrangement (Wittig type) or elimination under strong, non-nucleophilic basic conditions (e.g., LDA, NaH,

-BuLi), particularly for 2- and 4-substituted isomers.

Structural Classification & Reactivity

To accurately assess stability, one must define the specific connectivity. "Benzylic-type pyridine ether" refers to two distinct pharmacophores:

| Class | Structure | Description | Primary Instability Mode |

| Type A: Picolyl Ethers | Pyridine ring attached to the | ||

| Type B: Alkoxypyridines | Oxygen attached directly to the Pyridine ring. | Nucleophilic Aromatic Substitution ( |

This guide focuses on Type A (Picolyl Ethers) as they are the direct isosteres of benzyl ethers.

Mechanistic Analysis of Instability

The instability of picolyl ethers under basic conditions is driven by the acidity of the benzylic protons . Unlike a standard benzyl ether (toluene pKa

The Acidity Differential (The 2/4 vs. 3 Rule)

The stability is dictated by resonance stabilization of the carbanion intermediate.

-

2-Picolyl & 4-Picolyl Ethers: The nitrogen atom can stabilize the negative charge via resonance (forming an aza-enolate equivalent). This lowers the pKa of the CH₂ protons to

28–30 (DMSO scale). -

3-Picolyl Ethers: The negative charge cannot be delocalized onto the nitrogen. The pKa remains high (

38–40), rendering them significantly more stable to base.

The [1,2]-Wittig Rearrangement Pathway

Upon deprotonation by a strong base (e.g., LiHMDS,

Mechanism:

-

Deprotonation: Base removes a benzylic proton, forming a lithiated carbanion.

-

Homolysis: The C-O bond weakens, leading to homolytic cleavage.

-

Radical Recombination: The resulting radical pair recombines at the carbon center (C-C bond formation).

Caption: Mechanism of base-induced [1,2]-Wittig rearrangement in 2-picolyl ethers.

Practical Stability Guidelines

For researchers handling these compounds, the choice of base is the determinant of stability.

Table 1: Base Compatibility Matrix

| Base Class | Examples | Compatibility (2/4-Picolyl) | Compatibility (3-Picolyl) | Notes |

| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Stable | Stable | Standard for alkylations. |

| Hydroxides (Aq.) | NaOH, LiOH | Stable | Stable | Stable at RT; hydrolysis possible at high T if ester present. |

| Alkoxides | NaOMe, KOtBu | Conditional | Stable | Stable at 0°C; risk of rearrangement at reflux in THF. |

| Amide Bases | LDA, LiHMDS | Unstable | Conditional | Rapid deprotonation/rearrangement for 2/4-isomers. |

| Organolithiums | Unstable | Unstable | Will cause rearrangement or ring lithiation. |

Mitigation Strategies

If a strong base reaction is required elsewhere on the molecule:

-

Switch Isomers: Use the 3-picolyl isomer if the biology permits; it resists deprotonation.

-

Steric Shielding: Substitution at the benzylic position (e.g.,

-methyl) slows deprotonation but does not eliminate it. -

Alternative Protecting Groups: If the pyridine ether is a protecting group, switch to a 2-methoxyethoxymethyl (MEM) or Silyl ether, which lack the acidic benzylic proton.

Experimental Protocols

Protocol A: Deuterium Exchange Stress Test

To empirically determine if your specific pyridine ether is susceptible to base instability before committing to a scale-up.

-

Preparation: Dissolve the substrate (0.1 mmol) in THF-

(0.6 mL) in an NMR tube. -

Base Addition: Add 1.1 equivalents of KO

Bu (dissolved in minimal THF- -

Monitoring: Acquire

NMR spectra at t=0, 1h, and 24h. -

Analysis:

-

Stable: No change in the benzylic methylene signal (

4.5–5.2 ppm). -

Unstable (Deprotonation): Disappearance of the benzylic signal (formation of anion) or splitting changes.

-

Unstable (Rearrangement): Appearance of new methine signals (

4.0–6.0 ppm) corresponding to the secondary alcohol product.

-

Protocol B: Controlled Degradation (Forced Degradation)

For drug substance stability profiling.

-

Condition: 0.1 N NaOH / MeOH (1:1 v/v) at 60°C for 24 hours.

-

Analysis: HPLC-UV/MS.

-

Expectation: Picolyl ethers should generally pass this test. If degradation occurs, check for

hydrolysis (formation of hydroxypyridine) rather than rearrangement.

References

-

Tomooka, K., et al. (1996).[2] "Stereoselective [1,2]-Wittig Rearrangement." Journal of the American Chemical Society.[2] Link

-

Dudley, G. B., et al. (2007). "Anionic rearrangement of 2-benzyloxypyridines."[3] Journal of Organic Chemistry. Link

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. Link

-

BenchChem Technical Support. (2025). "Stability of Protecting Groups in Acidic and Basic Conditions." Link

-

Werz, D. B., et al. (2017). "Palladium-Catalyzed Cross-Coupling of 4-Pyridylmethyl Ethers." Organic Letters. Link

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-(1-Methoxyethyl)pyridine

[1]

Executive Summary & Strategic Analysis

This application note details the synthesis of 4-(1-methoxyethyl)pyridine from 4-acetylpyridine . While direct reductive etherification strategies exist, they often suffer from poor chemoselectivity due to the basic nitrogen and the potential for over-reduction of the pyridine ring.[1]

Therefore, this guide recommends a robust Two-Step Protocol :

-

Chemoselective Reduction: Conversion of the ketone to a secondary alcohol using Sodium Borohydride (

).[2][1] -

Williamson Ether Synthesis:

-Methylation using Sodium Hydride (

Why this route?

-

Scalability: Both steps use standard, inexpensive reagents available in multi-gram quantities.[2][1]

-

Purification Logic: The intermediate alcohol is a stable solid that can be recrystallized, ensuring high purity before the sensitive methylation step.[1]

-

Chemoselectivity Control: Step 2 utilizes specific temperature controls to favor

-alkylation over the competing

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on disconnecting the ether bond to reveal the alkoxide and the methylating agent.[1] The alkoxide is derived from the corresponding alcohol, which is accessed via hydride reduction of the ketone.[1]

Figure 1: Reaction scheme highlighting the primary pathway and the potential N-alkylation side reaction.

Protocol A: Reduction of 4-Acetylpyridine[1]

This step reduces the ketone to 1-(4-pyridyl)ethanol (CAS: 5344-27-4).[2][1] Sodium borohydride is selected for its compatibility with the pyridine ring (unlike

Reagents & Materials

| Reagent | Equiv.[2][1][3][4][5][6] | Role |

| 4-Acetylpyridine | 1.0 | Substrate |

| Sodium Borohydride ( | 1.1 | Reducing Agent (Hydride source) |

| Methanol (MeOH) | Solvent | Protic solvent activates |

| Acetone | Excess | Quenching agent |

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar. Nitrogen atmosphere is good practice but not strictly required for

reductions.[2][1] -

Dissolution: Dissolve 4-acetylpyridine (10 mmol) in Methanol (30 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add